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Compound of Interest

Compound Name: 1,2,3-Trimethylcyclopentane

Cat. No.: B043311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2,3-
trimethylcyclopentane (C₈H₁₆, Molecular Weight: 112.21 g/mol ), a saturated alicyclic

hydrocarbon. Due to the presence of three stereocenters, 1,2,3-trimethylcyclopentane can

exist as several stereoisomers, each with unique spectroscopic characteristics. This document

compiles available experimental data for specific isomers and presents illustrative data where

public experimental spectra are unavailable. The information herein is intended to support

identification, characterization, and quality control efforts in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of 1,2,3-
trimethylcyclopentane, including the relative stereochemistry of the three methyl groups. The

chemical environment of each proton and carbon atom is highly sensitive to its spatial

arrangement, leading to distinct NMR spectra for each isomer.

¹H NMR Spectroscopy
The proton NMR spectra of 1,2,3-trimethylcyclopentane isomers are generally complex due

to the small chemical shift differences between the methine and methylene protons on the

cyclopentane ring, as well as extensive spin-spin coupling. The methyl groups typically appear

as doublets or singlets in the upfield region of the spectrum.
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Illustrative ¹H NMR Data for a Stereoisomer of 1,2,3-Trimethylcyclopentane:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.80 - 1.65 m 3H CH (ring)

~1.55 - 1.20 m 4H CH₂ (ring)

~0.95 d 3H CH₃

~0.88 d 3H CH₃

~0.82 d 3H CH₃

Note: This data is illustrative and based on general principles for substituted cycloalkanes.

Actual chemical shifts and coupling constants will vary depending on the specific stereoisomer

and the solvent used.

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy is particularly useful for distinguishing between stereoisomers of

1,2,3-trimethylcyclopentane, as the number of unique carbon signals directly reflects the

molecule's symmetry. For instance, a meso compound with a plane of symmetry will exhibit

fewer signals than a chiral isomer.

¹³C NMR Spectral Data:

Publicly available experimental ¹³C NMR data for a specific isomer of 1,2,3-
trimethylcyclopentane is limited. However, a spectrum is noted as available from Wiley-VCH.

[1] The expected chemical shifts for the methyl and ring carbons would fall in the typical alkane

region (approximately 10-50 ppm).

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the types of chemical bonds present in a molecule. For

a saturated hydrocarbon like 1,2,3-trimethylcyclopentane, the IR spectrum is characterized

by the stretching and bending vibrations of C-H and C-C bonds.
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The following data is derived from the gas-phase IR spectrum of (1α,2α,3α)-1,2,3-
trimethylcyclopentane available in the NIST Chemistry WebBook.[2][3][4][5][6]

Significant IR Absorption Peaks for (1α,2α,3α)-1,2,3-Trimethylcyclopentane:

Wavenumber (cm⁻¹) Assignment

2960 - 2870 C-H stretching (methyl and methylene)

1465 C-H bending (methylene)

1380 C-H bending (methyl)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1,2,3-trimethylcyclopentane, electron ionization (EI) leads to the formation

of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a fingerprint

that can aid in the identification of the compound.

The following data is based on the mass spectrum of (1α,2α,3β)-1,2,3-trimethylcyclopentane
from the NIST Chemistry WebBook.[7][8][9]

Major Fragment Ions for (1α,2α,3β)-1,2,3-Trimethylcyclopentane (EI-MS):
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m/z Relative Intensity Possible Fragment

112 Moderate [C₈H₁₆]⁺ (Molecular Ion)

97 High [C₇H₁₃]⁺ (M - CH₃)

83 Moderate [C₆H₁₁]⁺ (M - C₂H₅)

70 High [C₅H₁₀]⁺

69 High [C₅H₉]⁺

56 High [C₄H₈]⁺

55 Very High [C₄H₇]⁺

41 Very High [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of liquid

hydrocarbon samples like 1,2,3-trimethylcyclopentane.

NMR Spectroscopy
A sample of 1,2,3-trimethylcyclopentane is dissolved in a deuterated solvent, typically

chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are

acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons.

For ¹H NMR, spectra are typically recorded with 16-32 scans, while ¹³C NMR spectra may

require several hundred to thousands of scans for adequate signal-to-noise. Chemical shifts

are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
For liquid samples, an IR spectrum can be obtained using the neat liquid. A drop of 1,2,3-
trimethylcyclopentane is placed between two salt plates (e.g., NaCl or KBr) to form a thin

film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background

spectrum of the clean salt plates is recorded first and automatically subtracted from the sample

spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
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Mass Spectrometry
Mass spectra are commonly obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS). A diluted solution of 1,2,3-trimethylcyclopentane in a volatile solvent

(e.g., dichloromethane or hexane) is injected into the GC. The sample is vaporized and

separated on a capillary column (e.g., a nonpolar DB-5ms column). The separated components

then enter the mass spectrometer, where they are ionized by electron impact (typically at 70

eV). The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector

records their abundance.

Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic

analysis of 1,2,3-trimethylcyclopentane.
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Caption: General workflow for spectroscopic analysis.
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Caption: Mass spectrometry fragmentation of 1,2,3-trimethylcyclopentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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